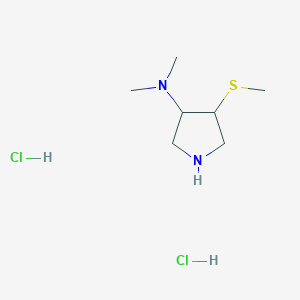

N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

N,N-dimethyl-4-methylsulfanylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2S.2ClH/c1-9(2)6-4-8-5-7(6)10-3;;/h6-8H,4-5H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDDQAXCUZEAFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CNCC1SC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine dihydrochloride, also known by its CAS number 103831-11-4, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C7H16N2S |

| Molecular Weight | 159.06 g/mol |

| CAS Number | 103831-11-4 |

| InChI Key | NJPNCMOUEXEGBL-UHFFFAOYSA-N |

| Melting Point | Not available |

| Solubility | High GI absorption |

Pharmacological Potential

Research indicates that this compound exhibits several pharmacological activities, including:

- Antitumor Activity : Preliminary studies suggest that compounds similar to N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine may possess antitumor properties. For instance, derivatives have shown efficacy in inhibiting various protein kinases associated with cancer progression .

- Neuroprotective Effects : The compound’s structure suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Some studies have highlighted similar compounds with the ability to cross the blood-brain barrier effectively .

- Anti-inflammatory Properties : There is evidence supporting the anti-inflammatory effects of related pyrrolidine derivatives, which could be relevant for conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Protein Kinases : In vitro studies have shown that certain derivatives can inhibit key protein kinases involved in cell signaling pathways related to cancer and inflammation .

- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells, suggesting a potential mechanism for their antitumor activity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antitumor Activity Study :

- Neuroprotection Study :

- Anti-inflammatory Activity Study :

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound has been investigated for its potential as a therapeutic agent. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in targeting diseases related to cell cycle dysregulation.

- Case Study : Research has shown that similar compounds with pyrrolidine cores exhibit significant inhibition of kinases involved in cancer pathways. For instance, modifications on the pyrrolidine structure have led to the discovery of potent inhibitors of Monopolar Spindle 1 (MPS1), a kinase crucial for mitosis regulation .

Biochemical Applications

Buffering Agent : N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine dihydrochloride serves as an organic buffer in biological and biochemical applications. Its buffering capacity is vital for maintaining pH stability in various assays.

- Application Example : In cell culture experiments, maintaining optimal pH levels is critical for cell viability and function. This compound can be utilized effectively in buffer solutions to support cellular processes.

Analytical Chemistry

Reagent in Synthesis : The compound is employed as a reagent in organic synthesis, particularly in the formation of more complex molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the development of new compounds.

| Reaction Type | Description |

|---|---|

| Alkylation | Acts as an alkylating agent to introduce methyl groups into target molecules. |

| Coupling Reactions | Used in coupling reactions to form amine derivatives with enhanced properties. |

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in research and industry:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrrolidine Dihydrochlorides

N,N-Dimethylpyrrolidin-3-amine Dihydrochloride (CAS 50534-42-4)

- Similarity : 0.88 (structural similarity score) .

- Key differences : Lacks the methylsulfanyl group at position 3.

(R)- and (S)-Pyrrolidin-3-amine Dihydrochloride (CAS 116183-81-4 and 116183-83-6)

- Similarity : 1.00 (enantiopure forms) .

- Key differences: No N,N-dimethyl or methylsulfanyl groups.

- Implications : Simpler structure with primary amine, likely lower steric hindrance and altered reactivity in synthetic pathways.

2-Acetamido-N,N-dimethyl-4-(methylsulfanyl)butanamide (CAS 79254-48-1)

Piperidine-Based Analogues

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Hydrochloride

- Structure : Six-membered piperidine ring with benzyl and methyl groups.

- Applications: Used in synthesizing immunosuppressants targeting JAK3 activation .

- Comparison : The benzyl group introduces aromaticity, while the piperidine ring offers greater conformational flexibility than pyrrolidine.

Functional Group-Driven Comparisons

Methylsulfanyl vs. Trifluoromethylpyrimidin ()

- Compound : N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride.

- Key difference : Trifluoromethylpyrimidin substituent introduces fluorine atoms, enhancing electronegativity and metabolic resistance .

- Implications : Fluorinated analogs may exhibit superior pharmacokinetic profiles but require more complex synthesis.

Nitrobenzyl Substituent ()

- Compound : (R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride.

- Key difference : The nitrobenzyl group adds aromatic and electron-withdrawing properties.

- Implications : May increase reactivity in electrophilic substitution reactions compared to the methylsulfanyl group.

Preparation Methods

Reductive Amination of 4-Methylpyrrolidin-3-one

A common approach involves starting from 4-methylpyrrolidin-3-one , which is subjected to reductive amination with methylamine or formaldehyde/methylamine mixtures to introduce the N,N-dimethylamino group at the 3-position.

- Reagents: Methylamine (or formaldehyde + methylamine), reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- Solvents: Methanol or ethanol are typically used to facilitate solubility and reaction kinetics.

- Conditions: Mild heating (e.g., 25–50 °C) under inert atmosphere to avoid oxidation.

- Outcome: Formation of N,N-dimethyl-3-aminopyrrolidine derivatives with high selectivity.

This reductive amination step is critical for introducing the dimethylamino functionality with stereochemical control if chiral centers are present.

Introduction of the Methylsulfanyl Group

The methylsulfanyl group at the 4-position can be introduced by nucleophilic substitution or thiolation reactions:

- Starting material: 4-halo (e.g., 4-chloropyrrolidine) or 4-hydroxypyrrolidine derivatives.

- Reagents: Sodium methylthiolate (CH3SNa) or methyl mercaptan (CH3SH) under basic conditions.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.

- Conditions: Moderate temperature (e.g., 50–80 °C) to promote substitution.

This step selectively replaces the leaving group at the 4-position with the methylsulfanyl substituent, preserving the amine functionality at the 3-position.

Salt Formation (Dihydrochloride)

The free base form of N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine is converted to the dihydrochloride salt by treatment with hydrochloric acid:

- Reagents: Anhydrous or aqueous HCl.

- Solvents: Ethanol, isopropanol, or ethyl acetate for recrystallization.

- Conditions: Room temperature stirring followed by crystallization.

- Outcome: Stable dihydrochloride salt with improved handling and purity.

Detailed Reaction Scheme and Data Table

| Step | Starting Material / Intermediate | Reagents & Conditions | Product / Intermediate | Notes |

|---|---|---|---|---|

| 1 | 4-Methylpyrrolidin-3-one | Methylamine + NaBH3CN, MeOH, 25–40 °C | N,N-Dimethyl-3-aminopyrrolidine | Reductive amination; high yield |

| 2 | 4-Halogenated or 4-hydroxypyrrolidine derivative | Sodium methylthiolate, DMF, 50–80 °C | 4-(Methylsulfanyl)-N,N-dimethylpyrrolidin-3-amine | Nucleophilic substitution at C-4 |

| 3 | Free base amine | HCl (aq or anhydrous), EtOH or IPA, RT | This compound | Salt formation; crystallization step |

Research Findings and Optimization

- Reductive amination is optimized by controlling the stoichiometry of methylamine and reducing agent to avoid over-reduction or side reactions such as enamine formation. Use of sodium cyanoborohydride provides mild and selective reduction.

- Methylsulfanyl introduction benefits from polar aprotic solvents that enhance nucleophilicity of methylthiolate ions, improving substitution yields and minimizing side reactions.

- Salt formation improves compound stability and facilitates purification. Crystallization from ethanol or isopropanol yields high-purity dihydrochloride salts suitable for pharmaceutical applications.

- Chiral resolution (if applicable) can be achieved via diastereomeric salt formation with chiral acids, followed by recrystallization and chiral HPLC analysis, ensuring enantiomeric purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine dihydrochloride?

- Methodology :

- Reductive amination : React 4-(methylsulfanyl)pyrrolidin-3-one with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions.

- Nucleophilic substitution : Introduce the methylsulfanyl group via thiol-ether formation using methyl mercaptan and a halogenated pyrrolidine precursor, followed by dimethylamine functionalization.

- Salt formation : Convert the free base to the dihydrochloride salt using HCl in a polar solvent (e.g., ethanol or water) .

Q. How is the purity and identity of this compound validated in academic research?

- Analytical techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) to assess purity ≥98% .

- NMR spectroscopy : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on methylsulfanyl (δ ~2.1 ppm for SCH3) and dimethylamine (δ ~2.3 ppm for N(CH3)2) signals .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks matching the theoretical m/z .

Q. What are the solubility properties of this compound in common solvents?

- Key data :

- Freely soluble in water and alcohols (e.g., methanol, ethanol) due to the dihydrochloride salt enhancing polarity.

- Limited solubility in non-polar solvents (e.g., hexane, chloroform).

- Note : Hygroscopic nature requires storage in desiccated conditions to prevent deliquescence .

Advanced Research Questions

Q. How does the methylsulfanyl substituent influence the compound’s stability under varying pH conditions?

- Methodology :

- Conduct accelerated stability studies (e.g., 40°C/75% RH) across pH 1–10. Monitor degradation via HPLC and LC-MS.

- Findings :

- Acidic conditions (pH <3): Stable due to protonation of the amine groups.

- Alkaline conditions (pH >8): Risk of sulfide oxidation to sulfoxide/sulfone derivatives. Use antioxidants (e.g., BHT) to mitigate .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Approach :

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons. For example, HMBC correlations confirm connectivity between methylsulfanyl and pyrrolidine carbons.

- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., cis/trans isomerism in the pyrrolidine ring) .

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing impurities?

- Process optimization :

- Use Design of Experiments (DoE) to vary parameters (temperature, solvent ratio, stoichiometry).

- Critical factors : Excess dimethylamine (1.5–2 eq) and controlled HCl addition during salt formation to avoid over-acidification.

- Purification : Recrystallization from ethanol/water (7:3 v/v) yields >95% pure product .

Q. What in vitro assays are suitable for preliminary pharmacological profiling of this compound?

- Assay design :

- Receptor binding : Screen against aminergic GPCRs (e.g., serotonin, dopamine receptors) due to structural similarity to pyrrolidine-based ligands.

- CYP450 inhibition : Assess metabolic stability using human liver microsomes.

- Permeability : Caco-2 cell monolayer model to predict oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.